molecular formula C11H17NO2 B2381652 2-[(dimethylamino)methylidene]cyclooctane-1,3-dione CAS No. 2415632-76-5

2-[(dimethylamino)methylidene]cyclooctane-1,3-dione

Cat. No.: B2381652
CAS No.: 2415632-76-5
M. Wt: 195.262
InChI Key: KELIRRUHXBEVGW-UHFFFAOYSA-N
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Description

2-[(dimethylamino)methylidene]cyclooctane-1,3-dione is an organic compound with the molecular formula C₁₀H₁₅NO₂ It is a derivative of cyclooctane, featuring a dimethylaminomethylidene group attached to the cyclooctane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(dimethylamino)methylidene]cyclooctane-1,3-dione typically involves the reaction of cyclooctane-1,3-dione with N,N-dimethylformamide dimethyl acetal (DMF-DMA). The reaction is carried out under reflux conditions, where the mixture is heated to boiling and maintained at this temperature for a specific period. After the reaction is complete, the solvent is removed under reduced pressure, and the product is obtained as brown crystals .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-[(dimethylamino)methylidene]cyclooctane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The dimethylaminomethylidene group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted cyclooctane derivatives.

Scientific Research Applications

2-[(dimethylamino)methylidene]cyclooctane-1,3-dione has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 2-[(dimethylamino)methylidene]cyclooctane-1,3-dione involves its interaction with specific molecular targets and pathways. The dimethylaminomethylidene group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and the derivatives being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(Dimethylaminomethylidene)cyclohexane-1,3-dione: A similar compound with a cyclohexane ring instead of a cyclooctane ring.

    2-(Dimethylaminomethylidene)cyclopentane-1,3-dione: Another analog with a cyclopentane ring.

Uniqueness

2-[(dimethylamino)methylidene]cyclooctane-1,3-dione is unique due to its larger ring size, which can influence its chemical properties and reactivity. The eight-membered ring provides different steric and electronic environments compared to smaller rings, making it a valuable compound for studying ring size effects in organic chemistry.

Properties

IUPAC Name

2-(dimethylaminomethylidene)cyclooctane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-12(2)8-9-10(13)6-4-3-5-7-11(9)14/h8H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KELIRRUHXBEVGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C1C(=O)CCCCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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